molecular formula C8H10OS B8711161 [(Methylsulfanyl)methoxy]benzene CAS No. 33837-96-6

[(Methylsulfanyl)methoxy]benzene

Cat. No.: B8711161
CAS No.: 33837-96-6
M. Wt: 154.23 g/mol
InChI Key: FHZZRIIWMOYGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Methylsulfanyl)methoxy]benzene is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

33837-96-6

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

methylsulfanylmethoxybenzene

InChI

InChI=1S/C8H10OS/c1-10-7-9-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

FHZZRIIWMOYGOA-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-BOC protected compound 22 (0.202 g 0.434 mmol) was dissolved in 2.0 mL of dry THF under argon and cooled to 0° C. Sodium hydride (0.018 g of a 60% dispersion, 0.46 mmol) was added and the reaction continued to stir at 0° C. for fifteen minutes. Sodium iodide (0.071 g 0.48 mmol), hexamethylphosphoramide (0.45 mL, 2.6 mmol), and chloromethylthiomethyl ether (36 μL, 0.48 mmol) were added in that order. After stirring for five minutes, the ice bath was removed and the reaction was warmed to room temperature. After stirring for another 45 minutes, water was added to the reaction mixture and it was extracted with ethyl acetate. The organics were combined and dried over sodium sulfate. Purification was accomplished using column chromatography eluting with 6:1 hexanes/ethyl acetate to provide methlythiomethylphenyl ether 23 (0.203 g 89%) as an oil, 1H-NMR (300 MHz, CDCl3) δ 7.07 (m, 2H), 6.86 (d, J=8.5 Hz, 2H), 5.11 (s, 2H), 4.84 (m, 1H), 4.33 (m, 1H), 3.91 (m, 1H), 3.35 (m, 3H), 2.83 (m, 1H), 2.24 (s, 3H), 2.06 (s, 3H), 1.48 (s, 9H), 0.81 (s, 9H), −0.02 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.071 g
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
chloromethylthiomethyl ether
Quantity
36 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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